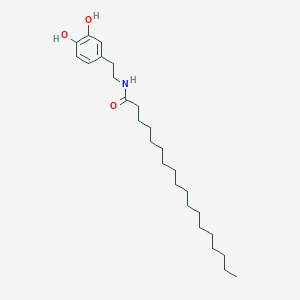

N-Stearoyldopamine

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydroxyphenyl)ethyl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h18-19,22,28-29H,2-17,20-21H2,1H3,(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOCSVLPLQCBIGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434391 | |

| Record name | STEARDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105955-10-0 | |

| Record name | N-Stearoyldopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105955100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STEARDA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-STEAROYLDOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKN6T3V4BB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Stearoyldopamine: A Technical Guide to Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyldopamine (NSDA) is an endogenous N-acyldopamine that has garnered significant interest within the scientific community for its potential neuromodulatory and therapeutic properties. As a member of the endovanilloid and endocannabinoid systems, NSDA's biological activities, particularly its indirect modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, present a compelling avenue for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, characterization, and known biological functions of this compound, offering detailed experimental protocols and data interpretation to support further research in this field.

Introduction

N-acyldopamines are a class of lipid signaling molecules found in the central nervous system and peripheral tissues. Among these, this compound is a saturated fatty acid amide of dopamine (B1211576). While structurally similar to other N-acyldopamines like N-arachidonoyldopamine (NADA), which is a potent agonist of the TRPV1 receptor, this compound exhibits a more nuanced mechanism of action. It is not a direct agonist of TRPV1 but rather potentiates the activity of other endogenous and exogenous TRPV1 ligands, a phenomenon often referred to as an "entourage effect".[1] This modulatory role suggests that NSDA could be involved in the fine-tuning of nociception and inflammation. Furthermore, the structural similarity of NSDA to other N-acyl-amides that interact with peroxisome proliferator-activated receptor gamma (PPARγ) hints at a potential role in anti-inflammatory signaling pathways.[2][3]

This guide details a robust synthetic route to obtain high-purity this compound, outlines key analytical techniques for its characterization, and explores its known signaling pathways.

Synthesis of this compound

An efficient one-pot synthesis of this compound can be achieved through the direct amide coupling of dopamine with stearic acid using a condensing agent such as propylphosphoric acid cyclic anhydride (B1165640) (PPACA).[4][5] This method avoids the need for protecting groups on the catechol hydroxyls of dopamine, simplifying the overall process.

Experimental Protocol: Synthesis

Materials:

-

Dopamine hydrochloride

-

Stearic acid

-

Propylphosphoric acid cyclic anhydride (PPACA, 50% in ethyl acetate)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel (for column chromatography)

Procedure:

-

To a solution of dopamine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (TEA) (2.2 eq) and stir at room temperature for 10 minutes.

-

Add stearic acid (1.0 eq) to the reaction mixture and stir until dissolved.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add propylphosphoric acid cyclic anhydride (PPACA) (1.2 eq) to the cooled mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol: Column Chromatography

Stationary Phase: Silica gel Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc in hexane and gradually increasing to 50% EtOAc in hexane). The optimal solvent system should be determined by TLC analysis of the crude product.[4]

Procedure:

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 20% EtOAc in hexane) and pack the chromatography column.

-

Dissolve the crude this compound in a minimal amount of DCM.

-

Load the dissolved crude product onto the top of the silica gel column.

-

Elute the column with the gradient mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a white to off-white solid.

Synthesis Workflow Diagram

References

- 1. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. Efficient N-Acyldopamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Stearoyldopamine: An In-depth Technical Guide on the Endogenous Capsaicin Analog

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyldopamine (NSDA) is an endogenous N-acyldopamine found in mammalian nervous tissues, belonging to a family of lipids that are structural analogs of capsaicin (B1668287), the pungent compound in chili peppers.[1][2] While unsaturated N-acyldopamines like N-arachidonoyldopamine (NADA) and N-oleoyldopamine (ODA) are potent direct agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, saturated congeners such as NSDA are characterized as inactive or very weak agonists.[2][3][4] However, NSDA's significance lies in its role as a modulator, exhibiting a potent "entourage effect." It enhances the activity of other endogenous and exogenous TRPV1 agonists, suggesting a sophisticated regulatory mechanism within the endovanilloid system.[3][4] This whitepaper provides a comprehensive technical overview of this compound, detailing its biosynthesis, mechanism of action, physiological implications, and the experimental protocols used for its study.

Core Concepts: N-Acyldopamines and the Endovanilloid System

N-acyldopamines are a class of bioactive lipids formed by the conjugation of dopamine (B1211576) with a fatty acid.[1][2] They are considered endogenous analogs of capsaicin and are part of the broader "endocannabinoidome," a complex signaling system of lipids, receptors, and enzymes. Several N-acyldopamines have been identified in brain extracts, with varying affinities for cannabinoid receptors and TRPV1 channels.[1][2] The discovery of N-arachidonoyldopamine (NADA) as a potent endogenous TRPV1 ligand highlighted the physiological relevance of this compound family.[5][6]

While NADA and ODA directly activate TRPV1, the saturated forms, N-palmitoyldopamine (PALDA) and this compound (NSDA), do not.[3][7] Instead, they function to potentiate the responses of TRPV1 to other stimuli, including chemical agonists and low pH.[3][4] This modulatory role is crucial for understanding the nuanced regulation of pain and inflammation signaling pathways.

Biosynthesis and Metabolism

The primary proposed biosynthetic pathway for N-acyldopamines, including NSDA, is the direct conjugation of a fatty acid with dopamine.[2] While the specific enzymes responsible for NSDA synthesis in vivo are not fully elucidated, this pathway is analogous to the synthesis of other N-acyl-amides.

-

Precursors: Stearic acid (a saturated C18 fatty acid) and the neurotransmitter dopamine.

-

Proposed Reaction: An enzymatic condensation reaction forms an amide bond between the carboxyl group of stearic acid and the amino group of dopamine.

The metabolic fate of NSDA is less clear. Like other related lipids, it is likely hydrolyzed by an amide hydrolase to break it down into its constituent stearic acid and dopamine. However, N-acyldopamines have been shown to be poor substrates for fatty acid amide hydrolase (FAAH), the primary enzyme for anandamide (B1667382) degradation, suggesting other enzymatic pathways are involved in its inactivation.[7]

Figure 1: Proposed Biosynthesis of this compound.

Mechanism of Action: TRPV1 Channel Modulation

The TRPV1 channel is a non-selective cation channel primarily expressed on sensory neurons that acts as a polymodal sensor for noxious stimuli, including heat (>43°C), protons (low pH), and pungent chemicals like capsaicin.[8][9]

The "Entourage Effect"

NSDA's primary mechanism of action is the potentiation of TRPV1 activity. While inactive on its own, when co-administered with a direct TRPV1 agonist, NSDA significantly enhances the agonist's effect.[3][4] This phenomenon is known as an "entourage effect."

-

Potentiation of Endovanilloids: NSDA enhances the TRPV1-mediated effects of NADA and anandamide (N-arachidonoylethanolamine).[3][4]

-

Synergy with Low pH: NSDA works synergistically with acidic conditions (pH 6.0-6.7) to activate TRPV1, a condition often present in inflamed or ischemic tissues.[3][4]

This suggests that NSDA may act at an allosteric site on the TRPV1 channel or modify the lipid membrane environment to lower the energy barrier for channel gating by other stimuli.

Figure 2: TRPV1 Signaling Pathway and NSDA Modulation.

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the modulatory effects of NSDA and its saturated analog, PALDA, on TRPV1 activity.

Table 1: Potentiation of N-Arachidonoyldopamine (NADA) Activity on hTRPV1

Assay: Intracellular Ca²⁺ influx in HEK293 cells overexpressing human TRPV1.

| Modulator | Modulator Conc. (µM) | Agonist | Agonist EC₅₀ (nM) (Alone) | Agonist EC₅₀ (nM) (With Modulator) | Reference |

| STEARDA (NSDA) | 0.1 - 10 | NADA | ~90 | ~30 | [4] |

| PALDA | 0.1 - 10 | NADA | ~90 | ~30 | [4] |

Table 2: Synergistic Effect with Low pH on hTRPV1

Assay: Intracellular Ca²⁺ influx in HEK293 cells overexpressing human TRPV1.

| Compound | Compound Conc. (µM) | Condition | Effect | Reference |

| STEARDA (NSDA) | 10 | pH 7.4 | Inactive | [3] |

| STEARDA (NSDA) | 10 | pH 6.4 - 7.2 | Significant Ca²⁺ influx | [3] |

| PALDA | 10 | pH 7.4 | Inactive | [3] |

| PALDA | 10 | pH 6.4 - 7.2 | Significant Ca²⁺ influx | [3] |

Experimental Protocols

Detailed methodologies are critical for the study of NSDA and its effects. The following sections outline key experimental protocols.

Chemical Synthesis of this compound

A simple and efficient method for synthesizing N-acyldopamines without protective groups has been developed.[1][2]

-

Reagents: Dopamine hydrochloride, Stearic Acid, Triethylamine (B128534) (TEA), Propylphosphoric acid cyclic anhydride (B1165640) (PPACA), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve dopamine hydrochloride and stearic acid in dry CH₂Cl₂ under an inert atmosphere (e.g., Argon).

-

Cool the mixture to 0°C in an ice bath.

-

Add triethylamine to the mixture to neutralize the hydrochloride and act as a base.

-

Add PPACA as a condensation agent to facilitate amide bond formation.

-

Allow the reaction to stir at room temperature for a specified time (e.g., 1-3 hours).

-

Quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution).

-

Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product using silica (B1680970) gel column chromatography to yield pure this compound.

-

In Vitro TRPV1 Activity Assay (Calcium Influx)

This protocol is used to measure the ability of NSDA to modulate TRPV1 activation in a controlled cellular environment.[3][4]

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human TRPV1 gene.

-

Reagents: Fura-2 AM (calcium indicator dye), Pluronic F-127, Hanks' Balanced Salt Solution (HBSS), NADA, NSDA.

-

Procedure:

-

Cell Culture: Culture hTRPV1-HEK293 cells in appropriate media until they reach 80-90% confluency.

-

Dye Loading: Incubate cells with Fura-2 AM and Pluronic F-127 in HBSS for 30-60 minutes at 37°C. This allows the dye to enter the cells.

-

Washing: Wash the cells with HBSS to remove extracellular dye.

-

Pre-incubation: Pre-incubate the cells with a specific concentration of NSDA (or vehicle control) for 5-10 minutes.

-

Measurement: Place the plate in a fluorescence spectrophotometer or plate reader capable of ratiometric calcium imaging (e.g., excitation at 340/380 nm, emission at 510 nm).

-

Agonist Addition: Establish a baseline fluorescence reading. Add varying concentrations of a primary agonist (e.g., NADA) and record the change in intracellular calcium concentration, reflected by the fluorescence ratio.

-

Data Analysis: Plot the change in fluorescence against the agonist concentration to generate dose-response curves. Calculate the EC₅₀ values in the presence and absence of NSDA to quantify the potentiation effect.

-

Figure 3: Workflow for In Vitro TRPV1 Calcium Influx Assay.

In Vivo Nociception Assay (Thermal Hyperalgesia)

This protocol assesses the in vivo effect of NSDA on pain perception, specifically its ability to potentiate agonist-induced thermal hyperalgesia.[3][4]

-

Animal Model: Male Sprague-Dawley or Wistar rats.

-

Apparatus: Plantar test apparatus (Hargreaves' test) to apply a radiant heat source to the paw.

-

Procedure:

-

Acclimatization: Acclimate animals to the testing environment and apparatus to minimize stress.

-

Baseline Measurement: Measure the baseline paw withdrawal latency (in seconds) in response to the radiant heat source. A cutoff time (e.g., 20-30 seconds) is used to prevent tissue damage.

-

Injection: Administer an intraplantar injection into the hind paw of either:

-

Vehicle control.

-

TRPV1 agonist (e.g., NADA) at a sub-threshold or low-effect dose.

-

NSDA alone.

-

A co-injection of the TRPV1 agonist and NSDA.

-

-

Post-Injection Measurement: At various time points after injection (e.g., 5, 15, 30, 60 minutes), re-measure the paw withdrawal latency.

-

Data Analysis: A significant decrease in paw withdrawal latency compared to the agonist-alone group indicates potentiation of thermal hyperalgesia. Data are typically analyzed using ANOVA followed by post-hoc tests.

-

Conclusion and Future Directions

This compound, though largely inactive as a direct TRPV1 agonist, represents a critical layer of complexity in the regulation of the endovanilloid system. Its ability to potentiate the effects of primary agonists like NADA and anandamide, especially under pro-inflammatory conditions like low pH, suggests a significant physiological role in tuning nociceptive signals.[3][4] This "entourage" effect highlights that the biological activity of the endocannabinoidome cannot be understood by studying individual ligands in isolation.

Future research should focus on:

-

Identifying the specific enzymes responsible for NSDA biosynthesis and degradation.

-

Elucidating the precise molecular mechanism of its modulatory action at the TRPV1 channel.

-

Exploring the therapeutic potential of targeting NSDA metabolism to control pain and inflammation, potentially offering a novel analgesic strategy with a more nuanced effect than direct channel blockade.

This guide provides a foundational technical overview for professionals engaged in pain research and drug development, underscoring the importance of modulatory lipids like NSDA in complex biological signaling systems.

References

- 1. Efficient N-Acyldopamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An endogenous capsaicin-like substance with high potency at recombinant and native vanilloid VR1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An endogenous capsaicin-like substance with high potency at recombinant and native vanilloid VR1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-oleoyldopamine, a novel endogenous capsaicin-like lipid that produces hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. TRPV1: A Potential Drug Target for Treating Various Diseases [mdpi.com]

N-Stearoyldopamine cannabinoid-like activities

An In-Depth Technical Guide to the Cannabinoid-Like Activities of N-Stearoyldopamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (SDA) is an endogenous N-acyldopamine, a class of lipid signaling molecules structurally related to the endocannabinoid anandamide (B1667382). While not a classical cannabinoid ligand, SDA exhibits significant cannabinoid-like activities through indirect modulation of key receptors and pathways within the endocannabinoid system (ECS). This document provides a comprehensive technical overview of the synthesis, metabolism, and pharmacological activities of SDA, with a focus on its interactions with cannabinoid receptors, Transient Receptor Potential Vanilloid 1 (TRPV1) channels, and G-protein coupled receptor 55 (GPR55). Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Introduction to this compound (SDA)

N-acyldopamines are a family of endogenous lipids first identified in nervous tissues.[1][2] They are formed by the conjugation of dopamine (B1211576) with a fatty acid via an amide bond. This compound (STEARDA) is the saturated congener of this family, incorporating an 18-carbon stearoyl group. While other members of this family, such as the unsaturated N-arachidonoyldopamine (NADA), are known to be potent agonists of the CB1 cannabinoid receptor and the TRPV1 channel, SDA displays a more nuanced pharmacological profile.[1][3][4] Its primary role appears to be that of a modulator, enhancing the activity of other endogenous ligands through an "entourage effect," a phenomenon where inactive or weakly active lipids potentiate the effects of primary endocannabinoids.[5][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the bioactivity of this compound and its related N-acyldopamine counterparts.

Table 1: this compound Activity at TRPV1 Channels

| Parameter | Value | Compound(s) | Experimental System | Notes |

|---|---|---|---|---|

| Direct Activity | Inactive | STEARDA, PALDA | hTRPV1-expressing HEK cells | Does not directly gate the TRPV1 channel.[6][7] |

| Potentiation (EC₅₀ Shift) | ~90 nM to ~30 nM | NADA (in presence of 0.1-10 µM STEARDA) | hTRPV1-expressing HEK cells | STEARDA significantly enhances NADA's potency.[6] |

| In Vivo Potentiation | Potentiated Nociception | NADA (0.5 µg) + STEARDA (5 µg) | Rat hind paw (radiant heat) | Shortened withdrawal latencies, indicating potentiation.[6] |

| Inflammatory Pain | Enhanced Nocifensive Behavior | STEARDA (1 and 10 µg) | Carrageenan-induced inflammatory pain model (rat) | Demonstrates in vivo modulatory effects on pain.[6] |

Table 2: N-Acyl Dopamine Activity at Cannabinoid Receptors and FAAH

| Parameter | Value | Compound(s) | Target | Experimental System |

|---|---|---|---|---|

| Binding Affinity (Kᵢ) | 250 nM | N-Arachidonoyl-dopamine (NADA) | CB1 Receptor | Rat brain membranes ([³H]SR141716A displacement)[3] |

| Binding Affinity (Kᵢ) | >10 µM | General NADAs | CB2 Receptor | Rat spleen membranes ([³H]WIN55,212-2 displacement)[3] |

| Enzyme Inhibition (IC₅₀) | 19-100 µM | General NADAs | FAAH | N18TG2 cell homogenates[3] |

| Receptor Affinity | Little to None | N-Arachidonoyl-dopamine (NADA) | D1/D2 Dopamine Receptors | Rat brain membranes[3] |

Note: Specific binding affinity (Kᵢ) and FAAH inhibition (IC₅₀) values for this compound are not prominently available in the reviewed literature; the data presented is for the broader class or the unsaturated analog NADA.

Biosynthesis and Degradation

The metabolic pathways for N-acyldopamines are not as extensively characterized as those for other endocannabinoids. However, putative routes have been proposed based on related lipid signaling pathways.

Biosynthesis

Two primary pathways for the biosynthesis of N-acyldopamines have been suggested[5]:

-

Acyl-CoA Dependent N-acetylation: The direct conjugation of dopamine with the activated fatty acid, stearoyl-CoA. This is analogous to the synthesis of other fatty acid amides.

-

N-Acyltyrosine Oxidation: The formation of N-stearoyltyrosine followed by oxidation mediated by the enzyme tyrosine hydroxylase.

Degradation

The degradation of SDA is thought to occur through two main enzymatic processes[5]:

-

FAAH-Catalyzed Hydrolysis: Fatty Acid Amide Hydrolase (FAAH), the principal enzyme for anandamide degradation, is believed to hydrolyze SDA back to its constituent parts: stearic acid and dopamine.

-

COMT-Mediated O-methylation: The catechol group of the dopamine moiety is a substrate for Catechol-O-methyltransferase (COMT), which would methylate one of the hydroxyl groups.

Pharmacological Activity and Signaling Pathways

Interaction with TRPV1 Channels

While unsaturated N-acyldopamines like NADA are potent direct agonists of TRPV1, saturated congeners like SDA are inactive on their own.[6][7] However, SDA functions as a potent positive allosteric modulator or "entourage" compound at TRPV1. When co-administered, SDA significantly enhances the potency of primary TRPV1 agonists such as NADA and anandamide.[6] This potentiation is observed as a leftward shift in the dose-response curve for agonist-mediated intracellular calcium influx.[6] Furthermore, SDA can act in synergy with other TRPV1 stimuli, such as low pH, to enhance channel gating.[6] This activity suggests a physiological role for SDA in conditions of inflammation and neuropathic pain, where local pH changes and endocannabinoid levels are altered.[6][8]

Interaction with Cannabinoid Receptors (CB1/CB2)

Data on the direct interaction of SDA with CB1 and CB2 receptors is limited. Studies on the broader class of N-acyldopamines (NADAs) show that unsaturated analogs like NADA are moderately potent CB1 receptor ligands (Kᵢ = 250 nM) but have very low affinity for CB2 receptors (Kᵢ > 10 µM).[3] It is plausible that SDA, being a saturated analog, has an even lower affinity for the CB1 receptor. Its primary cannabinoid-like effects are likely mediated through other mechanisms, such as the modulation of TRPV1 or the inhibition of endocannabinoid degradation.

Interaction with GPR55

GPR55 is an orphan G-protein coupled receptor that is activated by certain cannabinoids and lipids. The N-acyl dopamine family has been identified as a class of GPR55 agonists.[9][10] Activation of GPR55 by N-acyl dopamines, such as N-docosahexaenoyl dopamine (DHA-DA), can induce apoptosis in cancer cells through the over-stimulation of neuronal nitric oxide synthase (nNOS).[9][11] While specific data for SDA is scarce, its structural similarity suggests it may also act as a GPR55 ligand, potentially contributing to its pharmacological profile.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize this compound from dopamine and stearic acid. This method, adapted from Matsumoto et al. (2016), utilizes propylphosphoric acid cyclic anhydride (B1165640) (PPACA) for efficient condensation without protective groups.[1][2]

Materials:

-

Dopamine hydrochloride

-

Stearic acid

-

Propylphosphoric acid cyclic anhydride (PPACA), 50% in ethyl acetate (B1210297)

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (B128534) (TEA)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (Ethyl acetate, Hexane)

Procedure:

-

Suspend dopamine hydrochloride (1 mmol) in CH₂Cl₂.

-

Add triethylamine (1.1 mmol) to neutralize the hydrochloride and stir for 10 minutes at room temperature.

-

Add stearic acid (1.2 mmol) to the reaction mixture.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add PPACA (1.2 mmol) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue directly by silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate to yield this compound as a solid.

Assay for TRPV1 Potentiation

Objective: To determine if SDA potentiates the effect of a known TRPV1 agonist (e.g., NADA) on intracellular calcium levels in cells expressing the human TRPV1 receptor.[6]

Materials:

-

Human Embryonic Kidney (HEK-293) cells stably expressing human TRPV1 (hTRPV1).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Fura-2 AM calcium indicator dye.

-

Hanks' Balanced Salt Solution (HBSS).

-

This compound (SDA) stock solution in DMSO.

-

N-Arachidonoyldopamine (NADA) stock solution in DMSO.

Procedure:

-

Cell Preparation: Plate hTRPV1-HEK-293 cells onto glass coverslips and grow to 70-80% confluency.

-

Dye Loading: Incubate the cells with Fura-2 AM (2-5 µM) in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Baseline Measurement: Mount the coverslip onto a perfusion chamber of an inverted microscope equipped for ratiometric fluorescence imaging. Perfuse with HBSS and record the baseline Fura-2 fluorescence ratio (340nm/380nm excitation, 510nm emission).

-

Pre-incubation: Perfuse the cells with a solution containing the desired concentration of SDA (e.g., 1 µM) in HBSS for 5 minutes.

-

Agonist Stimulation: While continuing to perfuse with the SDA solution, apply various concentrations of NADA and record the peak change in the fluorescence ratio, which corresponds to the intracellular calcium concentration.

-

Data Analysis: Plot the peak calcium response against the NADA concentration to generate dose-response curves in the presence and absence of SDA. Calculate and compare the EC₅₀ values to determine the extent of potentiation.

Conclusion and Future Directions

This compound represents a fascinating member of the endocannabinoid-like lipid family. While lacking the potent, direct receptor agonism of its unsaturated counterparts, its role as a modulator, particularly through the potentiation of TRPV1 channels, is significant. This "entourage" activity highlights the complexity of the endocannabinoid system, where the overall physiological effect arises from the interplay of multiple lipid mediators. The degradation of SDA by FAAH also positions it as a component of the broader N-acylethanolamine signaling network.

Future research should focus on obtaining more precise quantitative data for SDA's interaction with CB1, CB2, and GPR55 receptors to fully elucidate its pharmacological profile. Investigating its in vivo effects in models of chronic pain, inflammation, and cancer, where TRPV1 and GPR55 are known to play critical roles, will be crucial for understanding its therapeutic potential. The development of selective inhibitors for SDA's biosynthesis or degradation pathways would provide invaluable tools for probing its specific physiological functions.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Efficient N-Acyldopamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-acyl-dopamines: novel synthetic CB(1) cannabinoid-receptor ligands and inhibitors of anandamide inactivation with cannabimimetic activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of the TRPV1 endogenous agonist N-Oleoyldopamine in modulation of nociceptive signaling at the spinal cord level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. GPR55 Receptor Activation by the N-Acyl Dopamine Family Lipids Induces Apoptosis in Cancer Cells via the Nitric Oxide Synthase (nNOS) Over-Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

N-Stearoyldopamine: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoyldopamine (STEARDA) is a naturally occurring N-acyldopamine, a class of lipid signaling molecules structurally related to the endocannabinoid anandamide. While its unsaturated counterparts, such as N-arachidonoyldopamine (NADA), have been extensively studied for their potent activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and cannabinoid receptors, the biological role of saturated N-acyldopamines like STEARDA is less understood. This technical guide provides a comprehensive overview of the current knowledge on the biological activity of this compound, focusing on its modulatory effects on key cellular signaling pathways. Due to the limited availability of direct quantitative data for STEARDA in the scientific literature, this document also serves as a practical guide, offering detailed experimental protocols for researchers to further investigate its pharmacological profile.

Quantitative Data on Biological Activity

The available quantitative data for this compound's biological activity is limited. The most significant finding is its "entourage effect" on the TRPV1 channel, where it potentiates the activity of other agonists. Its interaction with cannabinoid receptors appears to be minimal.

Table 1: this compound Activity at the TRPV1 Channel

| Biological Target | Assay Type | Test Compound | Modulatory Effect of this compound (0.1-10 µM) | Reference |

| Human TRPV1 | Intracellular Ca²⁺ influx in HEK-293 cells | N-Arachidonoyldopamine (NADA) | Lowers the EC₅₀ of NADA from ~90 nM to ~30 nM[1][2] | [1][2] |

Table 2: this compound Activity at Cannabinoid Receptors

| Biological Target | Assay Type | Test Compound | Finding | Reference |

| Cannabinoid Receptor 1 (CB1) | Radioligand binding assay ([³H]SR141716A) | This compound (STEARDA) | Inactive at concentrations up to 5 µM[3] | [3] |

Signaling Pathways and Experimental Workflows

Modulation of TRPV1 Signaling

This compound, while not a direct agonist, allosterically modulates the TRPV1 channel, enhancing its sensitivity to endogenous and exogenous agonists. This "entourage effect" suggests a role for STEARDA in physiological and pathological processes involving TRPV1, such as pain and inflammation.

References

- 1. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Arachidonoyl Dopamine: A Novel Endocannabinoid and Endovanilloid with Widespread Physiological and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

N-Stearoyldopamine mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of N-Stearoyldopamine

Executive Summary

This compound (STEARDA), an endogenous N-acyldopamine, is a lipid signaling molecule composed of stearic acid and dopamine.[1] While structurally related to endocannabinoids, its mechanism of action is distinct and multifaceted, positioning it as a molecule of significant interest for therapeutic development. This document provides a comprehensive overview of the known molecular mechanisms of this compound, focusing on its roles in nociceptive modulation, inflammation, and potential neuroprotection. Its primary modes of action include the allosteric modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, direct inhibition of the pro-inflammatory enzyme 5-lipoxygenase (5-LO), and likely involvement in the PPARγ-mediated suppression of the NF-κB signaling pathway. This guide consolidates quantitative data, details key experimental methodologies, and provides visual representations of its signaling pathways to support researchers and drug development professionals.

Core Mechanisms of Action

This compound exerts its biological effects through at least two well-defined primary mechanisms and one strongly implicated pathway based on structurally related molecules.

Modulation of TRPV1 Channels: The "Entourage" Effect

The TRPV1 channel is a critical integrator of nociceptive stimuli, including heat and chemical irritants.[2] While N-arachidonoyl-dopamine (NADA) and anandamide (B1667382) are direct endogenous agonists of TRPV1, this compound is inactive as a direct agonist.[2][3] Instead, it functions as a positive allosteric modulator, potentiating the activity of direct agonists. This is often referred to as an "entourage effect."

When co-administered, this compound significantly enhances the TRPV1-mediated effects of NADA and anandamide.[2] In vitro studies show that in the presence of 0.1–10 μM of this compound, the potency of NADA is increased threefold, with its EC50 value for activating human TRPV1 channels being lowered from approximately 90 nM to 30 nM.[3] This potentiation extends to in vivo models of pain, where co-injection of this compound with NADA in rat paws significantly shortens pain withdrawal latencies from a heat source.[2][3] Furthermore, this compound enhances the pain-related behavior induced by the inflammatory agent carrageenan.[2][3]

Anti-Inflammatory Pathways

This compound and its close structural analogs demonstrate significant anti-inflammatory properties through multiple pathways.

This compound is a potent direct inhibitor of 5-lipoxygenase (5-LO), an enzyme crucial for the biosynthesis of leukotrienes from arachidonic acid.[1] Leukotrienes are potent pro-inflammatory mediators involved in asthma, allergic rhinitis, and other inflammatory diseases. This compound inhibits 5-LO with an IC50 value of 16 nM, making this one of its most potent identified actions.[1] By blocking this pathway, this compound effectively reduces the production of key drivers of inflammation.

Studies on the closely related N-stearoylethanolamine (NSE) have revealed a mechanism involving the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4] Molecular docking studies show that NSE can bind to PPARγ.[4] This interaction is functionally significant, as NSE treatment prevents the nuclear translocation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), in macrophages stimulated with lipopolysaccharide (LPS).[4] The inhibition of NF-κB activation leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5] Given the structural and functional similarities, it is highly probable that this compound shares this anti-inflammatory mechanism.

Potential Neuroprotective Mechanisms

The constituent parts of this compound—stearic acid and dopamine—and related lipids suggest potential neuroprotective roles. Stearic acid itself has been shown to protect brain slices from injury induced by oxygen-glucose deprivation and oxidative stress, an effect mediated by the activation of the phosphatidylinositol 3-kinase (PI3K) survival pathway.[6] Additionally, N-stearoylethanolamine has demonstrated neuroprotective effects in a model of systemic inflammation, where it was found to support blood-brain barrier integrity and interfere with retrograde endocannabinoid signaling.[7] These findings suggest that this compound may possess intrinsic neuroprotective properties by reducing neuroinflammation and activating pro-survival signaling cascades.

Quantitative Pharmacological Data

The following table summarizes the key quantitative metrics associated with the biological activity of this compound.

| Parameter | Target/Assay | Value | Cell Line / Model | Reference |

| IC50 | 5-Lipoxygenase (5-LO) | 16 nM | N/A (Enzymatic Assay) | [1] |

| EC50 Shift | TRPV1 Potentiation (NADA) | From ~90 nM to ~30 nM | HEK293 cells (human TRPV1) | [3] |

| IC50 | Cytotoxicity vs K562 | 36.8 µM | K562 (human leukemia) | [1] |

| IC50 | Cytotoxicity vs HOS | 15 µM | HOS (human osteosarcoma) | [1] |

| IC50 | Cytotoxicity vs IMR-32 | 1.5 µM | IMR-32 (human neuroblastoma) | [1] |

| IC50 | Cytotoxicity vs MCF-7 | >100 µM | MCF-7 (human breast cancer) | [1] |

Key Experimental Protocols

TRPV1 Potentiation Assay (Intracellular Calcium Measurement)

-

Objective: To quantify the modulatory effect of this compound on the activation of TRPV1 by an agonist.

-

Cell Line: Human Embryonic Kidney (HEK-293) cells stably overexpressing the human TRPV1 channel.[2][3]

-

Methodology:

-

Cell Plating: Cells are plated onto black-walled, clear-bottom 96-well plates and grown to confluence.

-

Dye Loading: Cells are loaded with a ratiometric calcium-sensitive fluorescent dye, such as Fura-2 AM, for 60 minutes at 37°C in a physiological buffer.

-

Pre-incubation: The cells are washed, and then pre-incubated with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control for 5 minutes.[2][3]

-

Stimulation & Measurement: A dose-response curve is generated by adding increasing concentrations of the TRPV1 agonist NADA. Intracellular calcium levels are measured continuously using a fluorescence plate reader, monitoring the ratio of fluorescence at excitation wavelengths of 340 nm and 380 nm.

-

Data Analysis: The change in fluorescence ratio is converted to intracellular calcium concentration. EC50 values for NADA are calculated in the presence and absence of this compound using a nonlinear regression model.

-

In Vivo Nociception Assay (Hargreaves Plantar Test)

-

Objective: To determine if this compound modulates nociceptive behavior in an animal model.

-

Methodology:

-

Acclimation: Animals are acclimated to the testing apparatus, which consists of individual Plexiglas chambers on a glass floor.

-

Drug Administration: A volume of 50 µL containing this compound (e.g., 5 µg), NADA (e.g., 0.5 µg), the combination, or vehicle is injected intraplantarly into the hind paw.[3]

-

Testing: At set time points post-injection, a radiant heat source is positioned under the glass floor directly beneath the injected paw. The latency for the rat to withdraw its paw is automatically recorded. A cut-off time (e.g., 20 seconds) is used to prevent tissue damage.

-

Data Analysis: Paw withdrawal latencies are compared between treatment groups using statistical tests such as ANOVA followed by post-hoc tests. A significant decrease in latency indicates hyperalgesia (increased pain sensitivity).

-

NF-κB Nuclear Translocation Assay

-

Objective: To visualize and quantify the effect of this compound on the activation of the NF-κB pathway.

-

Cell Model: Primary rat peritoneal macrophages or a macrophage-like cell line (e.g., RAW 264.7).[4]

-

Methodology:

-

Cell Culture: Cells are cultured on glass coverslips in multi-well plates.

-

Pre-treatment: Cells are pre-treated with this compound at various concentrations for 1-2 hours.

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS, e.g., 1 µg/mL) for 30-60 minutes.

-

Immunofluorescence:

-

Cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with bovine serum albumin.

-

Cells are incubated with a primary antibody against an NF-κB subunit (e.g., p65), followed by a fluorescently-labeled secondary antibody.

-

Nuclei are counterstained with DAPI.

-

-

Imaging and Analysis: Coverslips are mounted and imaged using a fluorescence microscope. The nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 subunit is quantified in multiple cells per condition to determine the extent of translocation.

-

Summary and Future Directions

This compound is a pleiotropic lipid mediator with a distinct mechanism of action centered on the modulation of key proteins in pain and inflammatory signaling. Its ability to potentiate TRPV1 activity without direct agonism, combined with potent 5-LO inhibition and a likely role in suppressing the central NF-κB inflammatory pathway, makes it a compelling candidate for further investigation.

Future research should focus on:

-

Direct PPARγ Interaction: Confirming the direct binding and activation of PPARγ by this compound, as has been demonstrated for its ethanolamine (B43304) analog.

-

In Vivo Efficacy: Expanding in vivo studies to chronic models of inflammatory and neuropathic pain to assess therapeutic potential.

-

Pharmacokinetics: Characterizing the metabolic stability, distribution, and bioavailability of exogenously administered this compound.

-

Neuroprotection: Directly investigating the neuroprotective effects of this compound in models of neuroinflammation and ischemic injury.

This technical guide provides a foundational understanding of this compound's mechanism of action, offering a basis for continued exploration and development in the fields of pharmacology and neuroscience.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Actions of two naturally occurring saturated N-acyldopamines on transient receptor potential vanilloid 1 (TRPV1) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The involvement of peroxisome proliferator-activated receptor gamma (PPARγ) in anti-inflammatory activity of N-stearoylethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Anti-inflammatory effect of N-stearoylethanolamine in experimental burn injury in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effect of the stearic acid against oxidative stress via phosphatidylinositol 3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stearoylethanolamide interferes with retrograde endocannabinoid signalling and supports the blood-brain barrier integrity under acute systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Stearoyldopamine Structure-Activity Relationship: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoyldopamine (NSD) is an endogenous N-acyldopamine, a class of lipid signaling molecules that are structurally related to the well-known endocannabinoid anandamide. These molecules are formed by the conjugation of a fatty acid, in this case, stearic acid, with the neurotransmitter dopamine (B1211576). The biological activities of N-acyldopamines are largely determined by the nature of their fatty acid component, including chain length and degree of saturation. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

While less studied than its unsaturated counterparts like N-arachidonoyldopamine (NADA) and N-oleoyldopamine (OLDA), NSD exhibits unique properties that make it an interesting subject for research in areas such as sensory perception, inflammation, and the regulation of the endocannabinoid system. A key characteristic of NSD is its lack of direct agonistic activity at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a receptor activated by capsaicin (B1668287) and involved in pain and heat sensation. However, emerging evidence indicates that NSD can act as a modulator of TRPV1 activity, potentiating the effects of other agonists in what is known as an "entourage effect."

This document aims to provide a detailed technical resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the nuanced role of saturated N-acyldopamines in biological systems.

Core Concepts: Structure-Activity Relationships of N-Acyldopamines

The biological activity of N-acyldopamines is critically dependent on the structure of the acyl chain. Key structural features that influence activity include:

-

Acyl Chain Length: The number of carbon atoms in the fatty acid chain influences the molecule's lipophilicity and its ability to fit into the binding pockets of target receptors.

-

Degree of Unsaturation: The presence and position of double bonds in the acyl chain are crucial for the agonistic activity of N-acyldopamines at receptors like TRPV1. Unsaturated fatty acid amides, such as NADA and OLDA, are potent TRPV1 agonists, while saturated counterparts like NSD are largely inactive as direct agonists.

-

Dopamine Headgroup: The catechol moiety of the dopamine headgroup is essential for the molecule's interaction with its targets and may contribute to its antioxidant properties.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related N-acyldopamines, providing a basis for understanding their structure-activity relationships.

Table 1: Activity of N-Acyldopamines at the TRPV1 Receptor

| Compound | Acyl Chain | Activity at TRPV1 | EC50 (human TRPV1) | Potentiation of NADA (EC50 Shift) |

| This compound (NSD) | Stearic acid (18:0) | Inactive as a direct agonist | >10 µM | Lowers NADA EC50 from ~90 nM to ~30 nM |

| N-Palmitoyldopamine (PALDA) | Palmitic acid (16:0) | Inactive as a direct agonist | >10 µM | Similar potentiation to NSD |

| N-Oleoyldopamine (OLDA) | Oleic acid (18:1) | Agonist | ~1.8 µM | - |

| N-Arachidonoyldopamine (NADA) | Arachidonic acid (20:4) | Potent Agonist | ~50 nM | - |

Table 2: Activity of N-Acyldopamines at Cannabinoid Receptors and FAAH

| Compound | CB1 Receptor Binding (Ki) | CB2 Receptor Binding (Ki) | FAAH Inhibition (IC50) |

| This compound (NSD) | Data not available | Data not available | Data not available |

| N-Palmitoyldopamine (PALDA) | Inactive at concentrations smaller than 5 µM | Data not available | Data not available |

| N-Oleoyldopamine (OLDA) | ~1.6 µM | Data not available | Data not available |

| N-Arachidonoyldopamine (NADA) | ~250 nM | >10 µM | 19-100 µM |

Note: The lack of specific quantitative data for NSD at cannabinoid receptors and FAAH highlights an area for future research. Based on the SAR of related compounds, it is hypothesized that NSD would exhibit weak binding to cannabinoid receptors and may have some inhibitory activity at FAAH.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its analogs.

Synthesis of this compound

A general and efficient method for the synthesis of N-acyldopamines, including NSD, can be performed without the need for protecting groups.[1]

Materials:

-

Dopamine hydrochloride

-

Stearic acid

-

Propylphosphonic anhydride (B1165640) (T3P®) or a similar coupling agent

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

-

Dissolve dopamine hydrochloride and stearic acid (1:1 molar ratio) in anhydrous DCM under an inert atmosphere (e.g., argon).

-

Cool the mixture to 0°C in an ice bath.

-

Add triethylamine (3 equivalents) to the mixture to neutralize the hydrochloride and activate the dopamine.

-

Slowly add the coupling agent (e.g., T3P®, 1.2 equivalents) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be directly loaded onto a silica gel column.

-

Purify the product by column chromatography using a gradient of ethyl acetate in hexanes.

-

Collect the fractions containing the desired product and evaporate the solvent under reduced pressure to yield this compound.

TRPV1 "Entourage" Effect Assay (Calcium Imaging)

This protocol describes a method to assess the ability of NSD to potentiate the activity of a known TRPV1 agonist, such as NADA, using a calcium imaging assay in cells expressing the TRPV1 receptor.

Materials:

-

HEK293 cells stably expressing human TRPV1

-

Fluo-4 AM or a similar calcium-sensitive fluorescent dye

-

N-Arachidonoyldopamine (NADA)

-

This compound (NSD)

-

Ionomycin (B1663694) (positive control)

-

Capsazepine (B1668289) (TRPV1 antagonist, negative control)

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

Procedure:

-

Cell Culture and Dye Loading:

-

Plate TRPV1-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

-

Wash the cells with HBSS.

-

Load the cells with Fluo-4 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.

-

-

Compound Preparation:

-

Prepare stock solutions of NADA and NSD in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of NADA and a fixed concentration of NSD in HBSS.

-

-

Calcium Imaging:

-

Use a fluorescence plate reader or a fluorescence microscope equipped for calcium imaging.

-

Establish a baseline fluorescence reading for each well.

-

Add the NSD solution (or vehicle control) to the wells and incubate for a short period (e.g., 5 minutes).

-

Add the NADA solutions (at various concentrations) to the wells and immediately begin recording the fluorescence intensity over time.

-

After the response to NADA has peaked and started to decline, add ionomycin as a positive control to determine the maximum calcium influx.

-

In separate wells, pre-incubate with capsazepine before adding NADA to confirm the response is TRPV1-mediated.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data by expressing ΔF as a percentage of the maximum response to ionomycin.

-

Plot the normalized response as a function of NADA concentration in the presence and absence of NSD.

-

Determine the EC50 values for NADA in both conditions to quantify the potentiation by NSD.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay (Fluorometric)

This protocol outlines a common method for assessing the inhibitory activity of compounds like NSD on the enzyme Fatty Acid Amide Hydrolase (FAAH).

Materials:

-

Recombinant human FAAH or rat brain microsomes as a source of FAAH

-

Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or a similar fluorogenic FAAH substrate

-

This compound (NSD)

-

A known FAAH inhibitor (e.g., URB597) as a positive control

-

Assay buffer (e.g., Tris-HCl buffer, pH 9.0)

-

96-well black microplate

Procedure:

-

Enzyme and Compound Preparation:

-

Prepare a working solution of FAAH in the assay buffer.

-

Prepare serial dilutions of NSD and the positive control inhibitor in a suitable solvent (e.g., DMSO).

-

-

Assay Protocol:

-

In a 96-well plate, add the assay buffer, the FAAH enzyme solution, and the test compound (NSD or control) or vehicle.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at the assay temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the fluorogenic substrate (AAMCA).

-

Immediately measure the increase in fluorescence over time using a fluorescence plate reader (excitation ~355 nm, emission ~460 nm).

-

-

Data Analysis:

-

Determine the initial rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition as a function of the inhibitor concentration.

-

Determine the IC50 value of NSD for FAAH inhibition by fitting the data to a dose-response curve.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to the study of this compound.

Synthesis Workflow for this compound

Caption: Workflow for the synthesis of this compound.

Experimental Workflow for TRPV1 "Entourage" Effect Assay

Caption: Workflow for assessing the "entourage" effect on TRPV1.

Proposed Signaling Pathway for NSD's "Entourage" Effect at TRPV1

Caption: Proposed mechanism of NSD's potentiation of NADA at TRPV1.

Conclusion and Future Directions

This compound represents an intriguing member of the N-acyldopamine family. While lacking the direct agonistic activity of its unsaturated counterparts at TRPV1, its ability to potentiate the effects of other agonists highlights a more subtle and potentially significant modulatory role in biological systems. The structure-activity relationships within the N-acyldopamine class clearly demonstrate that the saturation of the acyl chain ablates direct TRPV1 agonism but may confer this "entourage" activity.

Future research should focus on several key areas to fully elucidate the SAR and therapeutic potential of NSD and related saturated N-acyldopamines:

-

Quantitative Pharmacological Profiling: There is a pressing need for comprehensive quantitative data on the binding affinities and functional activities of NSD and a wider range of its analogs at cannabinoid receptors (CB1 and CB2), FAAH, and other potential targets like GPR55 and PPARs.

-

Mechanism of "Entourage" Effect: The precise molecular mechanism by which NSD potentiates TRPV1 activity remains to be fully characterized. Studies are needed to determine if this is due to allosteric modulation of the receptor, changes in membrane fluidity, or other indirect effects.

-

In Vivo Studies: Further in vivo studies are required to understand the physiological and pathophysiological relevance of the "entourage" effect and other potential activities of NSD, particularly in models of pain and inflammation.

-

Analog Synthesis and SAR Exploration: The synthesis and evaluation of a broader range of NSD analogs with systematic variations in the acyl chain length and modifications to the dopamine headgroup will provide a more detailed understanding of the SAR for this class of compounds.

By addressing these knowledge gaps, the scientific community can gain a deeper understanding of the role of saturated N-acyldopamines in physiology and explore their potential as novel therapeutic agents.

References

N-Stearoyldopamine in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Stearoyldopamine (NSD) is an endogenous N-acyldopamine found in the mammalian central nervous system (CNS). While its precise physiological roles are still under investigation, emerging evidence suggests its involvement in the modulation of nociception and neuroinflammation. This technical guide provides a comprehensive overview of the current understanding of NSD in the CNS, focusing on its synthesis, metabolism, signaling pathways, and physiological effects. This document summarizes key quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows as visual diagrams to facilitate further research and drug development efforts targeting this molecule.

Introduction

N-acyldopamines are a class of lipid signaling molecules formed by the conjugation of dopamine (B1211576) with a fatty acid. This compound is a saturated N-acyldopamine that has been identified in bovine and rat nervous tissues.[1][2] Unlike its unsaturated counterparts, such as N-arachidonoyldopamine (NADA), NSD does not directly activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][3] However, it acts as an "entourage" compound, potentiating the effects of other TRPV1 agonists.[1] This modulatory role suggests that NSD may be a key player in fine-tuning neuronal signaling in various physiological and pathological conditions, including pain and inflammation. This guide aims to consolidate the existing knowledge on NSD to serve as a resource for researchers exploring its therapeutic potential.

Synthesis and Metabolism

The biosynthesis of N-acyldopamines, including NSD, is thought to occur through the direct conjugation of a fatty acid with dopamine.[1] An efficient laboratory synthesis method has been developed that does not require protective groups, utilizing propylphosphoric acid cyclic anhydride (B1165640) (PPACA) as a condensation agent in dichloromethane (B109758) (CH₂Cl₂).[4][5]

Metabolism: The metabolic pathways for the degradation of NSD in the central nervous system are not yet fully elucidated. By analogy with other N-acyl-amides, it is hypothesized that fatty acid amide hydrolase (FAAH) and other serine hydrolases may be involved in its breakdown into stearic acid and dopamine.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its interactions within the CNS.

| Parameter | Value | Assay Conditions | Reference |

| Effect on NADA's EC₅₀ at TRPV1 | Lowered from ~90 nM to ~30 nM | Pre-incubation of HEK293 cells overexpressing human TRPV1 with 0.1-10 µM NSD for 5 min. | [1][3] |

| Potentiation of NADA-induced nociception | Significant shortening of withdrawal latencies | Co-injection of 5 µg STEARDA with 0.5 µg NADA in rat hind paws. | [1] |

| Enhancement of carrageenan-induced nocifensive behavior | Dose-dependent enhancement | Injection of 1 and 10 µg STEARDA in rat hind paws. | [1] |

Note: Specific binding affinities (Kd, Ki) and enzyme kinetics (Km, Vmax) for this compound are not yet well-documented in publicly available literature.

Signaling Pathways

Modulation of TRPV1 Signaling

The primary described mechanism of action for NSD in the CNS is the allosteric modulation of the TRPV1 channel. While inactive on its own, NSD enhances the activity of endogenous and exogenous TRPV1 agonists.[1][3] This "entourage" effect suggests that NSD can amplify pain and inflammatory signals mediated by TRPV1.

Potential Role in Neuroinflammation

While direct evidence for NSD's role in neuroinflammation is limited, the involvement of TRPV1 in inflammatory processes suggests an indirect contribution. Furthermore, other N-acyldopamine derivatives have been shown to modulate neuroinflammatory pathways. For instance, N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways. The potential for NSD to influence microglial activation and cytokine release warrants further investigation.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from an efficient method for synthesizing N-acyldopamines.[4]

Materials:

-

Dopamine hydrochloride

-

Stearic acid

-

Propylphosphoric acid cyclic anhydride (PPACA), 50% in ethyl acetate (B1210297)

-

Triethylamine (TEA)

-

Dichloromethane (CH₂Cl₂)

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Dissolve dopamine hydrochloride and stearic acid in CH₂Cl₂.

-

Add TEA to the solution to neutralize the hydrochloride and stir at room temperature.

-

Cool the reaction mixture in an ice bath.

-

Slowly add PPACA (50% in ethyl acetate) to the cooled mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be directly loaded onto a silica gel column for purification.

-

Elute the product using a gradient of ethyl acetate in hexane.

-

Collect the fractions containing this compound and evaporate the solvent under reduced pressure to obtain the pure product.

In Vitro Assessment of TRPV1 Modulation

This protocol outlines a general procedure for assessing the modulatory effects of NSD on TRPV1 activation in a cell-based assay.

Materials:

-

HEK293 cells stably expressing human TRPV1.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Fura-2 AM (calcium indicator dye).

-

This compound (NSD).

-

TRPV1 agonist (e.g., NADA or capsaicin).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS).

-

Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

-

Cell Culture: Plate TRPV1-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Wash the cells with HBSS. Load the cells with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 60 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Pre-incubation: Add HBSS containing the desired concentration of NSD (or vehicle control) to the wells and incubate for 5-10 minutes.

-

Calcium Imaging: Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission).

-

Agonist Application: Add the TRPV1 agonist (e.g., NADA) at various concentrations to the wells.

-

Data Acquisition: Continuously record the fluorescence ratio to measure changes in intracellular calcium concentration.

-

Data Analysis: Plot the peak change in fluorescence ratio against the agonist concentration to generate dose-response curves. Calculate the EC₅₀ values in the presence and absence of NSD to determine its potentiating effect.

Blood-Brain Barrier Permeability

The ability of this compound to cross the blood-brain barrier (BBB) has not been specifically reported. However, its physicochemical properties (a lipophilic stearoyl chain attached to dopamine) suggest that it may have some capacity for passive diffusion across the BBB. General in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based transwell assays using brain endothelial cells (like hCMEC/D3), can be employed to predict its BBB permeability. In vivo studies using techniques like in situ brain perfusion would be required for definitive determination.

Conclusion and Future Directions

This compound is an emerging player in the complex signaling networks of the central nervous system. Its role as a modulator of the TRPV1 channel highlights its potential to influence pain and inflammation. However, significant gaps in our understanding remain. Future research should focus on:

-

Deorphanizing NSD's other potential receptors: Investigating interactions with other receptors, such as GPR110, could reveal novel signaling pathways.

-

Elucidating its role in neuroinflammation and neuroprotection: Direct studies on the effects of NSD on microglia, astrocytes, and neuronal survival are crucial.

-

Determining its pharmacokinetic and pharmacodynamic profile: Understanding its BBB permeability, metabolism, and in vivo dose-response relationships is essential for any therapeutic development.

-

Exploring its therapeutic potential: Investigating the effects of NSD in animal models of neuropathic pain, inflammatory disorders, and neurodegenerative diseases could uncover new treatment strategies.

This technical guide provides a foundation for these future investigations, which will be critical in fully understanding the significance of this compound in the central nervous system.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. GPR110 (ADGRF1) mediates anti-inflammatory effects of N-docosahexaenoylethanolamine | springermedizin.de [springermedizin.de]

- 3. Efficient N-Acyldopamine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-acetyldopamine dimer inhibits neuroinflammation through the TLR4/NF-κB and NLRP3/Caspase-1 pathways: N-acetyldopamine dimer inhibits neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orphan GPR110 (ADGRF1) targeted by N-docosahexaenoylethanolamine in development of neurons and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-Stearoyldopamine in Nociception and Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoyldopamine (STEARDA) is a naturally occurring long-chain saturated N-acyldopamine found in bovine and rat nervous tissues. While structurally related to the endovanilloid and endocannabinoid N-arachidonoyl-dopamine (NADA), STEARDA exhibits a distinct pharmacological profile. This technical guide provides an in-depth analysis of the current understanding of this compound's role in nociception and inflammation, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanism of Action: Modulation of TRPV1

Current research indicates that this compound's primary role in modulating nociception and inflammation is through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key integrator of noxious stimuli.

Allosteric Potentiation of TRPV1 Activation

Unlike its unsaturated counterpart NADA, this compound does not directly activate the TRPV1 receptor. Instead, it acts as a positive allosteric modulator, enhancing the potency of other endogenous and exogenous TRPV1 agonists. This "entourage effect" is a critical aspect of its function.[1]

When co-administered, this compound significantly lowers the concentration of NADA required to elicit a response from TRPV1-expressing cells.[1] This potentiation extends to other endovanilloids like anandamide.[1] Furthermore, this compound can act in synergy with physical stimuli, such as low pH, to promote the activation of TRPV1 channels.[1]

References

N-Stearoyldopamine: A Modulator of Transient Receptor Potential Vanilloid 1 (TRPV1) Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

N-Stearoyldopamine (STEARDA), a saturated N-acyldopamine found in nervous tissues, represents a fascinating case in the study of the transient receptor potential vanilloid 1 (TRPV1) channel. Unlike its unsaturated analogs, such as N-arachidonoyldopamine (NADA) and N-oleoyldopamine (OLDA), which are direct agonists of TRPV1, STEARDA is largely inactive on its own.[1][2] However, emerging evidence reveals a more nuanced role for STEARDA as a positive allosteric modulator or "entourage" compound, potentiating the effects of other endogenous and exogenous TRPV1 activators.[2] This guide provides a comprehensive overview of this compound's interaction with the TRPV1 receptor, detailing its synthesis, modulatory activity, and the experimental protocols used to characterize its function.

Introduction to this compound and TRPV1

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel predominantly expressed in primary sensory neurons, where it functions as a key integrator of noxious stimuli, including heat, protons (low pH), and various chemical ligands.[3][4][5] Activation of TRPV1 leads to an influx of cations, primarily Ca2+, resulting in membrane depolarization and the generation of action potentials that signal pain.[5][6] The discovery of endogenous ligands for TRPV1, termed "endovanilloids," has opened new avenues for understanding pain and inflammation.[2]

N-acyldopamines are a class of endogenous lipids, structurally analogous to the well-known endocannabinoid anandamide.[1][7] While unsaturated N-acyldopamines like NADA are potent TRPV1 agonists, the saturated counterparts, including N-palmitoyldopamine (PALDA) and this compound (STEARDA), are nearly inactive as direct ligands.[1][2] This document focuses on the unique role of STEARDA as a modulator of TRPV1 activity.

Synthesis of this compound

A simple and efficient method for the synthesis of this compound and other N-acyldopamines has been developed, avoiding the need for protective groups.[1][7]

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described by Matsumoto et al. (2016).[1][7]

Materials:

-

Dopamine (B1211576) hydrochloride

-

Stearic acid

-

Propylphosphoric acid cyclic anhydride (B1165640) (PPACA)

-

Dichloromethane (B109758) (CH2Cl2)

-

Ethyl acetate (B1210297) (EtOAc)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve dopamine hydrochloride and stearic acid in dichloromethane (CH2Cl2).

-

Slowly add propylphosphoric acid cyclic anhydride (PPACA) (50% in ethyl acetate) to the reaction mixture at a controlled temperature over 30 minutes.

-

Stir the reaction mixture at room temperature overnight.

-

Following the reaction, perform a standard aqueous work-up.

-

Evaporate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield this compound.

Modulatory Role of this compound on TRPV1

While this compound does not directly activate the TRPV1 channel, it significantly enhances the activity of other TRPV1 agonists. This "entourage" effect has been demonstrated with the endogenous agonist NADA and with low pH.[2]

Potentiation of N-Arachidonoyldopamine (NADA) Activity

Pre-incubation of cells expressing human TRPV1 with this compound leads to a dose-dependent enhancement of NADA-mediated intracellular Ca2+ influx.[2] This potentiation is characterized by a significant leftward shift in the NADA dose-response curve, indicating an increased potency of NADA in the presence of STEARDA.[2]

Synergy with Low pH

This compound also acts synergistically with low pH to enhance intracellular Ca2+ levels via TRPV1 activation.[2] This suggests that STEARDA may play a role in sensitizing TRPV1 channels in acidic environments, which are often associated with inflammation and tissue injury.

Data Presentation

| Modulator | Agonist | Concentration of Modulator (µM) | Effect on Agonist EC50 | Reference |

| This compound (STEARDA) | N-Arachidonoyldopamine (NADA) | 0.1 - 10 | Lowered from ~90 nM to ~30 nM | [2] |

Experimental Protocols for Characterizing STEARDA Activity

Calcium Imaging Assay

Calcium imaging is a widely used technique to measure the influx of Ca2+ through TRPV1 channels upon activation.

Cell Culture and Transfection:

-

Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

-

Transiently transfect the cells with a plasmid encoding for human TRPV1 using a suitable transfection reagent.

-

Plate the transfected cells on collagen-coated glass coverslips and allow them to grow for 24-48 hours.

Calcium Measurement:

-

Load the cells with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system or a laser scanning confocal microscope.

-

Continuously perfuse the cells with a physiological salt solution.

-

To assess the modulatory effect of STEARDA, pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 5 minutes) before applying the TRPV1 agonist (e.g., NADA or an acidic solution).

-

Record the changes in intracellular Ca2+ concentration by monitoring the fluorescence intensity.

-

Analyze the data to determine the effect of STEARDA on the agonist's potency (EC50) and efficacy (maximal response).

Electrophysiology (Patch-Clamp)

Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion currents through TRPV1 channels.

Cell Preparation:

-